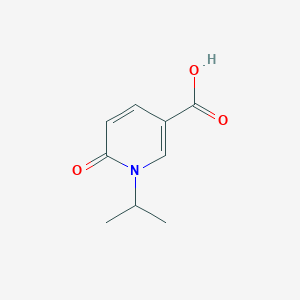

6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid, also known as 6-Oxo-2,3,4,5-tetrahydro-1H-pyridine-3-carboxylic acid (OTPA), is a pyridine derivative that has been widely studied for its potential applications in scientific research. This molecule has been shown to have various biochemical and physiological effects, and its mechanism of action has been extensively investigated.

Wissenschaftliche Forschungsanwendungen

Heterocyclic Derivative Syntheses

6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid and its derivatives have been utilized in the synthesis of heterocyclic compounds. One such study showed the catalytic reaction of prop-2-ynyl alpha-ketoesters and prop-2-ynyl alpha-ketoamides under oxidative carbonylation conditions to produce a variety of heterocyclic derivatives including dihydropyridinone and tetrahydropyridinedione derivatives. The process involved using PdI(2) as a catalyst and was conducted in specific conditions to achieve satisfactory yields. This research highlights the compound’s role in the synthesis of diverse heterocyclic structures (Bacchi et al., 2005).

Coordination Polymers and Catalysis

The compound has been reported in the formation of coordination polymers (CPs). A study created CPs from flexible dicarboxylate pro-ligands involving 6-oxo-1,6-dihydropyridine-3-carboxylic acid. These CPs were applied as heterogeneous catalysts in one-pot tandem deacetalization–Knoevenagel condensation reactions under environmentally friendly conditions. This research not only demonstrates the compound's role in forming CPs but also its potential in catalysis, offering environmentally mild conditions and high yield under microwave-assisted, solvent-free conditions (Paul et al., 2021).

Synthetic Pathways Evaluation

The compound has been involved in evaluating historical and new synthetic pathways to related heterocyclic structures. This kind of research is crucial for understanding the most efficient methods for synthesizing chemical structures of interest, potentially leading to the discovery of novel substances with significant properties (Wiedemann & Grohmann, 2009).

Pharmaceutical Applications

Although specific details related to drug use, dosage, and side effects are excluded as per the requirements, it's notable that the compound has found applications in the pharmaceutical domain. For instance, it has been mentioned in the context of nonpeptide alphavbeta3 antagonists for the prevention and treatment of osteoporosis (Hutchinson et al., 2003).

Eigenschaften

IUPAC Name |

6-oxo-1-propan-2-ylpyridine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-6(2)10-5-7(9(12)13)3-4-8(10)11/h3-6H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMXPZKXWWLTSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(C=CC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxo-1-(propan-2-yl)-1,6-dihydropyridine-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-[3-(3,5-dimethylpyrazol-1-yl)propyl]propanamide](/img/structure/B2632024.png)

methanone](/img/structure/B2632027.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B2632029.png)

![1-[(tert-butoxy)carbonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2632038.png)

![4-[({[3-(Pyrrolidin-1-ylmethyl)phenyl]methyl}amino)methyl]benzonitrile dihydrochloride](/img/structure/B2632039.png)

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2632040.png)

![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3,3-dimethylbutan-1-one](/img/structure/B2632041.png)

![5-(4-fluorophenyl)-1,8,8-trimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2632042.png)

![N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide](/img/structure/B2632043.png)